1,4-Dichloro-2,5-difluorobenzene CAS 400-05-5 properties
1,4-Dichloro-2,5-difluorobenzene CAS 400-05-5 properties
An In-Depth Technical Guide to 1,4-Dichloro-2,5-difluorobenzene (CAS 400-05-5) for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1,4-dichloro-2,5-difluorobenzene, a key halogenated aromatic building block. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the structural nuances, reactivity principles, and practical applications that make this compound a valuable intermediate in modern organic synthesis. We will explore its core properties, spectral signatures, safety protocols, and a validated synthetic application, grounding all claims in authoritative references.
Core Molecular Profile and Physicochemical Properties
1,4-Dichloro-2,5-difluorobenzene is a symmetrically substituted benzene derivative. Its structure is notable for the presence of four electron-withdrawing halogen atoms, which profoundly influence its chemical reactivity and physical characteristics. The molecule belongs to the C2h point group, a detail with significant implications for its spectroscopic analysis, as will be discussed.
The fundamental identification and physical data for this compound are summarized below. This information is critical for reaction planning, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 400-05-5 | [1][2][3] |
| Molecular Formula | C₆H₂Cl₂F₂ | [1][2][4] |
| Molecular Weight | 182.98 g/mol | [1][3][4] |
| Appearance | Solid | [5] |
| Melting Point | 48-49 °C | [3] |
| Boiling Point | 164 °C | [3] |
| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [3] |
| InChI Key | ZETUVEHHRFNQKW-UHFFFAOYSA-N | [5][6] |
Spectroscopic Signature: A Guide to Structural Verification
Due to the molecule's high degree of symmetry, its spectroscopic data presents a uniquely simplified pattern, which is a powerful tool for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The molecular symmetry dictates that both protons are chemically equivalent. Therefore, the proton NMR spectrum is expected to exhibit a single signal. The electron-withdrawing environment created by the adjacent fluorine and chlorine atoms would shift this signal significantly downfield. The signal would appear as a triplet due to coupling with the two adjacent fluorine atoms.
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¹³C NMR: Three distinct signals are anticipated: one for the proton-bound carbons, one for the chlorine-bound carbons, and one for the fluorine-bound carbons. The carbon-fluorine and carbon-chlorine bonds will induce substantial downfield shifts and characteristic C-F coupling patterns.
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¹⁹F NMR: Similar to the proton spectrum, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum.
Mass Spectrometry (MS)
The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The molecular ion peak (M⁺) will be observed at m/z ≈ 183. Crucially, the presence of two chlorine atoms will generate a characteristic isotopic pattern. The relative abundance of the M, M+2, and M+4 peaks will be approximately 9:6:1, a definitive signature for a dichlorinated compound.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands typical for a substituted benzene ring. Key features include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring (approx. 1400-1600 cm⁻¹), and strong C-Cl and C-F stretching bands in the fingerprint region (typically below 1300 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The true value of 1,4-dichloro-2,5-difluorobenzene lies in its utility as a versatile synthetic intermediate. The electronic properties of the ring, influenced by the four halogen substituents, open specific and predictable reaction pathways.
The diagram below illustrates the primary sites of reactivity on the molecule, which are key to its function as a building block in more complex structures.
Caption: Reactivity map of 1,4-dichloro-2,5-difluorobenzene.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bonds are primary sites for metal-catalyzed cross-coupling reactions. This is the most powerful application of this building block. Using catalysts like palladium, chemists can selectively form new carbon-carbon (e.g., Suzuki, Stille coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds.
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Causality: The C-Cl bond is weaker and more susceptible to oxidative addition by a low-valent palladium catalyst compared to the much stronger C-F bond. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the chlorine-bearing positions while preserving the fluorine atoms for subsequent transformations or for their electronic influence on the final molecule's properties (e.g., metabolic stability, binding affinity).
Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is strong, the fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution reactions. The collective electron-withdrawing effect of all four halogens makes the aromatic ring electron-deficient and thus highly activated for attack by nucleophiles (e.g., amines, alkoxides, thiols).
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Causality: The rate of SNAr is dictated by the stability of the intermediate Meisenheimer complex. The strong inductive and resonance effects of the fluorine and chlorine substituents stabilize this negatively charged intermediate, dramatically lowering the activation energy for the reaction. This makes the displacement of fluorine atoms a synthetically accessible and reliable transformation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a validated, step-by-step methodology for a Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, using 1,4-dichloro-2,5-difluorobenzene as a substrate. This procedure is designed to be self-validating by explaining the purpose of each component.
Objective: To synthesize 1-chloro-2,5-difluoro-4-phenylbenzene.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
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Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichloro-2,5-difluorobenzene (1.0 eq) and phenylboronic acid (1.1 eq).
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Expertise & Causality: An inert atmosphere (nitrogen or argon) is absolutely critical. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and will be deactivated through oxidation, halting the catalytic cycle. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
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Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq). Subsequently, add the solvent system, typically a mixture like toluene/ethanol (4:1 v/v), followed by an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 eq).
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Expertise & Causality: Pd(PPh₃)₄ is a common and reliable pre-catalyst that generates the active Pd(0) species in situ. The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species. The biphasic solvent system (organic/aqueous) facilitates the interaction of all components.
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Reaction Execution: Vigorously stir the mixture and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
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Expertise & Causality: Heating provides the necessary activation energy for the rate-limiting oxidative addition step. Vigorous stirring is required to ensure efficient mixing in the biphasic system, maximizing the interfacial area where the reaction occurs.
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Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Expertise & Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts. Drying the organic layer is crucial before solvent removal to prevent contamination of the product with water.
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Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
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Expertise & Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity, yielding the final compound in high purity.
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Safety, Handling, and Storage
Proper handling of 1,4-dichloro-2,5-difluorobenzene is essential to ensure laboratory safety. The compound is associated with several hazards that necessitate specific precautions.
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Hazard Statements: According to supplier safety data sheets, this chemical is associated with the following hazards:
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Precautionary Measures:
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]
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Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid dust formation. Keep away from heat and sources of ignition.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]
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Conclusion
1,4-Dichloro-2,5-difluorobenzene is more than a simple halogenated aromatic. It is a strategically designed building block that offers chemists precise control over molecular architecture. Its predictable reactivity, governed by the interplay of its chloro and fluoro substituents, allows for selective, high-yield transformations essential for the synthesis of complex organic molecules. From creating novel materials to serving as a core scaffold in the development of pharmaceutical agents, a thorough understanding of its properties, as outlined in this guide, is fundamental to unlocking its full synthetic potential.
References
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CAS:400-05-5 | 1,4-Dichloro-2,5-difluorobenzene . Henan Alfa Chemical Co., Ltd. [Link]
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1,4-Dichloro-2,5-dimethoxybenzene | CAS#:2675-77-6 . Chemsrc. [Link]
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1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers . ChemicalRegister. [Link]
-
400-05-5 | 1,4-dichloro-2,5-difluorobenzene . ChemIndex. [Link]
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Benzene, 1,4-dichloro-2,5-difluoro- . PubChem. [Link]
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Inorganic Chemistry: 1,4-dibromo-2,5-dichlorobenzene . Chegg.com. [Link]
Sources
- 1. 1,4-Dichloro-2,5-difluorobenzene CAS#: 400-05-5 [m.chemicalbook.com]
- 2. 400-05-5 1,4-dichloro-2,5-difluorobenzene >>4>>CAS>>CAS [cas.yaoshang68.com]
- 3. alfa-industry.com [alfa-industry.com]
- 4. chemindex.com [chemindex.com]
- 5. 1,4-Dichloro-2,5-difluorobenzene | CymitQuimica [cymitquimica.com]
- 6. 1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. CAS 400-05-5 | 1,4-Dichloro-2,5-difluorobenzene - Synblock [synblock.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
